

Pharmacological Profile of N-Allylnoriso-LSD: A Technical Guide

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Compound of Interest		
Compound Name:	N-Allylnoriso-LSD	
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Abstract

N-AllyInoriso-LSD (LA-LSD, AL-LAD), a lysergamide analog of lysergic acid diethylamide (LSD), has garnered significant interest within the scientific community for its unique psychedelic properties. This document provides a comprehensive overview of the pharmacological profile of AL-LAD, detailing its receptor binding affinity, functional activity, and presumed signaling pathways. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided, alongside visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

N-AllyInoriso-LSD, scientifically known as 6-allyl-6-nor-lysergic acid diethylamide, is a semisynthetic psychedelic of the lysergamide class.[1] Structurally similar to LSD, AL-LAD is distinguished by the substitution of an allyl group at the R6 position of the nor-lysergic acid skeleton, in place of the methyl group found in LSD.[1] This modification results in a distinct pharmacological profile and subjective effects. Anecdotal reports suggest that AL-LAD produces a psychedelic experience with a shorter duration and a more visual, less introspective character compared to LSD.[2] This document aims to provide a detailed technical overview of the current scientific understanding of AL-LAD's pharmacology.



Receptor Binding Affinity

AL-LAD's psychoactive effects are primarily mediated by its interaction with serotonin and dopamine receptors.[3][4] It exhibits a high affinity for the serotonin 5-HT2A receptor, a key target for classic psychedelics. The binding affinities (Ki) of AL-LAD for various receptors are summarized in the table below.

Receptor	Radioligand	Tissue Source	Ki (nM)	Reference
5-HT2A	[3H]ketanserin	Rat Frontal Cortex	8.1	
5-HT2A	[125I]-R-DOI	Rat Frontal Cortex	3.4	

This table will be expanded as more comprehensive receptor screening data becomes publicly available.

Functional Activity

AL-LAD acts as a potent agonist at the 5-HT2A receptor. Its functional activity has been characterized through in vivo behavioral assays in rodents, which are predictive of psychedelic effects in humans.

Assay	Species	Metric	Value	Comparison to LSD	Reference
Head-Twitch Response (HTR)	Mouse	ED50	174.9 nmol/kg	Slightly less potent	
Drug Discriminatio n	Rat	Potency	~3.5x more potent	More potent	_

Signaling Pathways

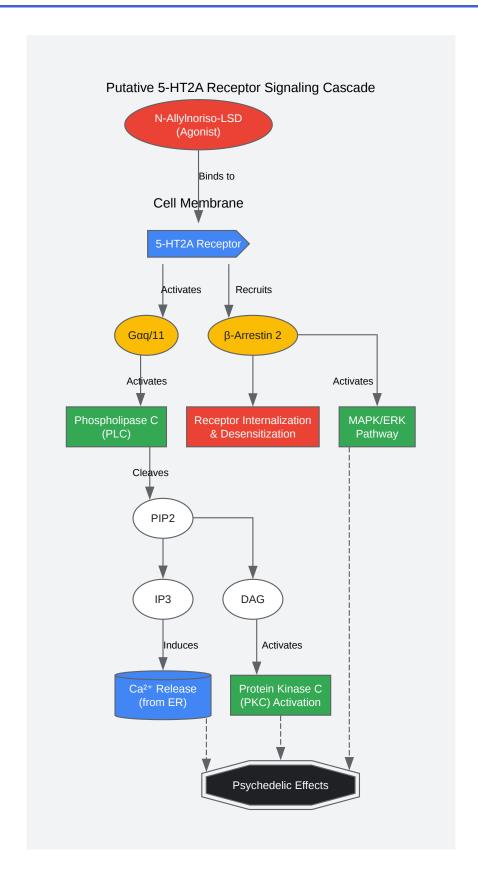


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The psychedelic effects of AL-LAD are believed to be initiated by its agonism at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor is known to trigger two primary signaling pathways: the Gq/11 pathway and the β -arrestin 2 pathway. While specific studies on the downstream signaling of AL-LAD are limited, the well-characterized 5-HT2A signaling cascade provides a strong putative model.





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Putative 5-HT2A Receptor Signaling Cascade for N-Allylnoriso-LSD.



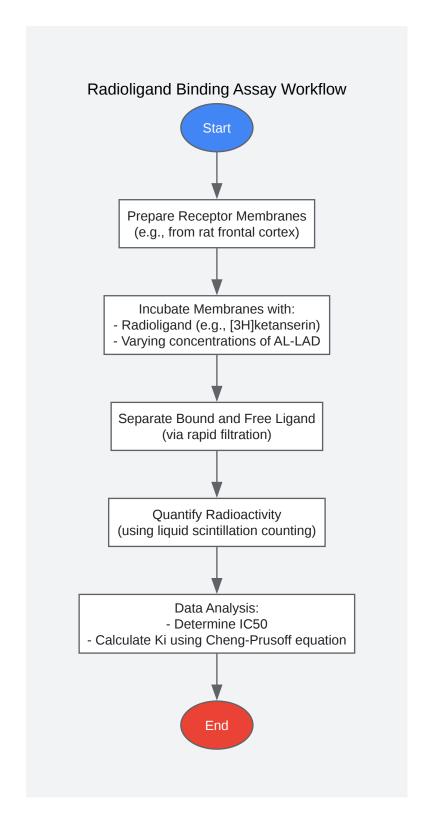
Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro and in vivo assays used to characterize the pharmacological profile of **N-AllyInoriso-LSD**.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.





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Generalized workflow for a radioligand binding assay.

Detailed Methodology (Generalized):

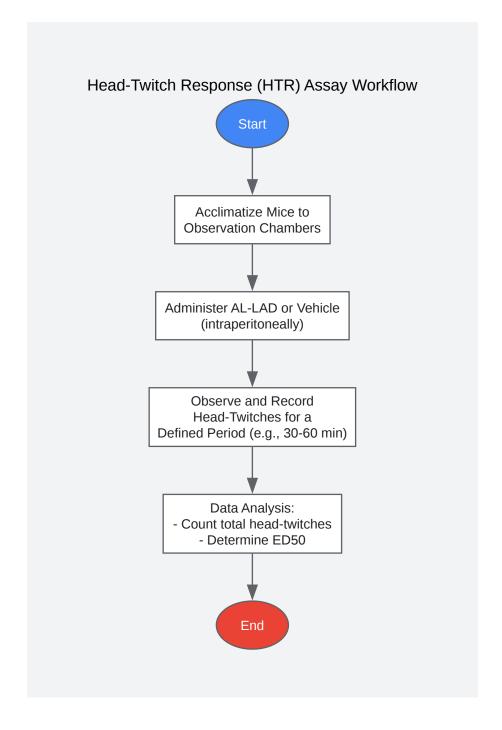


- Tissue Preparation: Frontal cortices from adult male Sprague-Dawley rats are dissected on ice and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.
- Binding Assay: The assay is typically performed in 96-well plates. Each well contains the
 receptor preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5HT2A receptors), and varying concentrations of the unlabeled test compound (AL-LAD).
 Non-specific binding is determined in the presence of a high concentration of a known
 competing ligand.
- Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AL-LAD that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.





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Generalized workflow for the head-twitch response assay.

Detailed Methodology (Generalized):

 Animals: Male C57BL/6J mice are commonly used for this assay. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.



- Apparatus: The mice are placed individually in transparent observation chambers (e.g., Plexiglas cylinders) to allow for clear observation of their behavior.
- Procedure: Following an acclimation period in the observation chambers, mice are
 administered various doses of AL-LAD or a vehicle control via intraperitoneal (i.p.) injection.
 Immediately after injection, the number of head-twitches is counted for a predetermined
 duration (e.g., 30 or 60 minutes). A head-twitch is defined as a rapid, rotational movement of
 the head that is not associated with grooming or exploratory behavior.
- Data Analysis: The total number of head-twitches for each animal is recorded. The data are then analyzed to generate a dose-response curve, from which the ED50 (the dose that produces 50% of the maximal response) is calculated.

Drug Discrimination Assay

This assay assesses the subjective effects of a drug by training animals to discriminate between the drug and a vehicle.

Detailed Methodology (Generalized):

- Animals: Rats are typically used for drug discrimination studies. They are often foodrestricted to maintain motivation for the food rewards used in the operant conditioning paradigm.
- Apparatus: The experiments are conducted in operant conditioning chambers equipped with two levers, a food dispenser, and stimulus lights.
- Training: Rats are trained to press one lever to receive a food reward after being administered a specific training drug (e.g., LSD) and the other lever after receiving a vehicle injection. Training continues until the rats can reliably discriminate between the drug and vehicle conditions.
- Testing: Once trained, the animals are tested with various doses of the test compound (AL-LAD). The percentage of responses on the drug-appropriate lever is measured. Full substitution is considered to have occurred if the animals predominantly press the drug-appropriate lever.



 Data Analysis: The results are used to determine the potency of the test compound in producing subjective effects similar to the training drug.

Conclusion

N-AllyInoriso-LSD is a potent psychedelic compound that primarily exerts its effects through agonism at the 5-HT2A receptor. Its pharmacological profile, characterized by high affinity for this receptor and robust in vivo activity in behavioral models of psychedelia, underscores its significance in the study of lysergamides. Further research, including comprehensive receptor screening and detailed investigation of its downstream signaling pathways, will be crucial for a complete understanding of its unique psychoactive properties and therapeutic potential.

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